

Comparative Dissolution Profiles of Lamivudine Formulations: A Guide for Researchers

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Compound of Interest

Compound Name: *Lamivudine salicylate*

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the dissolution profiles of different Lamivudine formulations. While direct comparative studies on **Lamivudine salicylate** formulations are not readily available in the reviewed literature, this document summarizes the extensive data on conventional Lamivudine tablets and explores the potential dissolution characteristics of **Lamivudine salicylate** based on established pharmaceutical principles.

Lamivudine, a reverse transcriptase inhibitor, is a critical therapeutic agent in the management of HIV and Hepatitis B. Its oral bioavailability is intrinsically linked to its dissolution characteristics. Standard formulations of Lamivudine have been extensively studied, demonstrating rapid dissolution across various pH conditions.^{[1][2][3]} To further enhance its physicochemical properties, research has explored the development of different salt forms, including **Lamivudine salicylate**. The formation of salts is a common and effective strategy to improve the solubility and dissolution rate of a drug. While specific dissolution profiles for **Lamivudine salicylate** formulations are not publicly available, the principles of salt formation suggest a potential for improved dissolution performance compared to the free form.

Comparative Dissolution Data of Conventional Lamivudine Tablets

Extensive research has been conducted on the dissolution profiles of commercially available Lamivudine tablets, comparing generic formulations to the reference product. These studies consistently demonstrate that Lamivudine is a rapidly dissolving drug.

Formulation Type	Dissolution Medium	Time (minutes)	Percentage of Drug Dissolved	Reference
Generic Lamivudine Tablets (150 mg)	pH 1.2, 4.5, and 6.8	15	>85%	[2][3]
Innovator Lamivudine Tablets (Epivir®, 150 mg)	pH 1.2, 4.5, and 6.8	15	>85%	[2][3]
Generic Lamivudine Tablets (100 mg)	pH 1.2, 4.5, 6.8, and deaerated water	15	>85%	[1]
Reference Lamivudine Tablets (100 mg)	pH 1.2, 4.5, 6.8, and deaerated water	15	>85%	[1]

The Potential Advantage of Lamivudine Salicylate

The formation of a salt, such as **Lamivudine salicylate**, is a well-established method to enhance the aqueous solubility of a drug.^[4] Studies have shown that creating salts of Lamivudine, for instance with hydrochloric acid, can significantly increase its water solubility compared to its free form.^[4] While specific data on the dissolution rate of **Lamivudine salicylate** is not available, the increased solubility would likely translate to a faster and more complete dissolution profile. This is particularly advantageous for drugs where dissolution is the rate-limiting step for absorption. The investigation into **Lamivudine salicylate** monohydrate as a distinct crystalline form suggests efforts to optimize the drug's solid-state properties, which are critical for formulation development and dissolution performance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of conventional Lamivudine tablet formulations.

In Vitro Dissolution Testing of Lamivudine Tablets

This protocol is a composite of methodologies described in multiple studies comparing generic and innovator Lamivudine tablets.[1][2][3]

1. Materials and Equipment:

- Dissolution Apparatus: USP Apparatus 2 (Paddle Method).[2][3]
- Vessels: 900 mL capacity.[2][3][5]
- Dissolution Media:
 - 0.1 N Hydrochloric Acid (pH 1.2).[5]
 - Acetate Buffer (pH 4.5).[5]
 - Phosphate Buffer (pH 6.8).[5]
 - Deraerated Water.[1]
- Temperature: $37 \pm 0.5^{\circ}\text{C}$.[2][3]
- Paddle Rotation Speed: 50 rpm or 75 rpm.[1][2][3]
- Analytical Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

2. Procedure:

- Prepare 900 mL of the desired dissolution medium and place it in each vessel of the dissolution apparatus.
- Equilibrate the medium to $37 \pm 0.5^{\circ}\text{C}$.
- Place one Lamivudine tablet in each vessel.
- Start the paddle rotation at the specified speed (50 or 75 rpm).

- Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[2][5]
- Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
- Filter the samples promptly through a suitable filter (e.g., 0.45 µm).
- Analyze the concentration of Lamivudine in the filtered samples using a validated HPLC or UV-Vis spectrophotometric method.

3. HPLC Analysis Method Example:

- Column: C18, 250 mm x 4.6 mm, 5 µm.
- Mobile Phase: A mixture of acetonitrile and water.
- Detector: UV at a specified wavelength (e.g., 270 nm).
- Flow Rate: 1.0 mL/min.

Solubility Studies

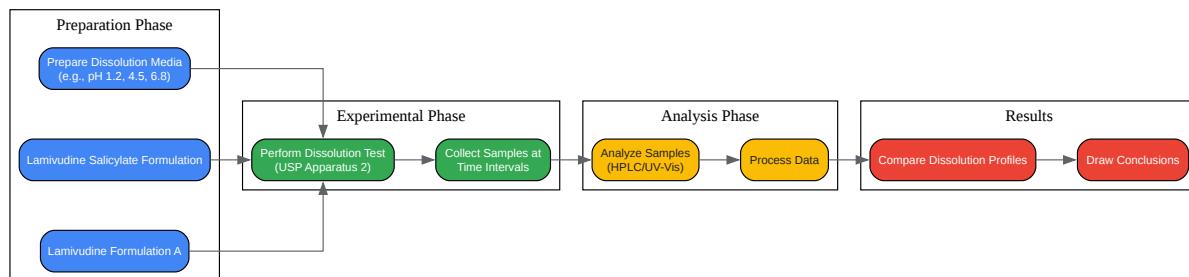
To assess the potential dissolution advantage of a new salt form like **Lamivudine salicylate**, solubility studies are a critical precursor.

1. Shake-Flask Method:

- Prepare saturated solutions of the test compound (e.g., Lamivudine free form and **Lamivudine salicylate**) in various aqueous media (e.g., water, buffers of different pH).
- Agitate the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
- Filter the solutions to remove undissolved solids.
- Determine the concentration of the dissolved drug in the filtrate using a validated analytical method such as HPLC or UV spectroscopy.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a comparative dissolution study.



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Caption: Workflow for a comparative dissolution study.

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References

- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Comparative evaluation of dissolution profiles of the generic drug lamivudine 150 mg tablet marketed in Peru vs. the innovative Epivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielosp.org [scielosp.org]
- 4. Lamivudine salts with improved solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]
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